Diphenyl-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl]phosphane
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Overview
Description
Diphenyl-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecan-8-yl)methyl]phosphane is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphane group bonded to a diphenyl moiety and a highly substituted tricyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl]phosphane typically involves multiple steps. One common method starts with the preparation of the tricyclic ether intermediate, which is then reacted with diphenylphosphane under specific conditions to form the final product. The reaction conditions often include the use of catalysts such as palladium complexes and solvents like toluene, with reactions carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Diphenyl-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl]phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the diphenyl groups can be replaced by other substituents.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura cross-coupling, due to its ability to form stable intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane group results in phosphine oxides, while substitution reactions can yield a variety of diphenyl derivatives .
Scientific Research Applications
Diphenyl-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl]phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism by which Diphenyl-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl]phosphane exerts its effects involves its interaction with molecular targets through its phosphane and diphenyl groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can facilitate the formation of reactive intermediates, while in biological systems, it may interact with cellular receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphane: A simpler analog with similar reactivity but lacking the tricyclic ether structure.
Triphenylphosphane: Another related compound, widely used in organic synthesis and catalysis.
Tetramethyl-1,3,2-dioxaborolane derivatives: Compounds with similar structural motifs used in various chemical reactions.
Uniqueness
What sets Diphenyl-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl]phosphane apart is its highly substituted tricyclic ether structure, which imparts unique steric and electronic properties. These properties enhance its reactivity and make it suitable for specialized applications in both research and industry .
Properties
Molecular Formula |
C24H29O5P |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
diphenyl-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl]phosphane |
InChI |
InChI=1S/C24H29O5P/c1-23(2)26-19-18(25-22-21(20(19)27-23)28-24(3,4)29-22)15-30(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18-22H,15H2,1-4H3 |
InChI Key |
YQKPEGLXZOKUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CP(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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